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Compound of Interest

Compound Name: D329C

Cat. No.: B1176313

For Researchers, Scientists, and Drug Development
Professionals

This document provides detailed application notes and protocols for the detection of the D329C
mutation in the katG gene of Mycobacterium tuberculosis, a mutation associated with isoniazid
resistance. The information is intended to guide researchers, scientists, and drug development
professionals in selecting and implementing appropriate detection methods.

Introduction

Isoniazid (INH) is a cornerstone of first-line anti-tuberculosis therapy. Resistance to INH is a
major obstacle in the effective control of tuberculosis worldwide. The primary mechanism of
INH resistance is associated with mutations in the catalase-peroxidase gene, katG. While the
S315T mutation is the most frequent, other mutations, including D329C, have been identified
and contribute to the resistance phenotype. Accurate and rapid detection of these mutations is
crucial for appropriate patient management and for the development of new diagnostic tools
and therapeutic strategies.

This document outlines three key molecular methods for the detection of the D329C mutation:
Sanger Sequencing, Allele-Specific PCR (AS-PCR), and Line Probe Assays (LPAs). While
specific performance data for the D329C mutation is limited, the provided protocols are
adaptable for its detection.
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Data Presentation: Comparison of Detection
Methods

The following table summarizes the general performance characteristics of the described
methods for the detection of katG gene mutations. It is important to note that these values are
primarily based on studies of more common katG mutations, such as S315T, and may not be
directly transferable to the detection of the D329C mutation.

Sensitivity for Specificity for

Turnaround

Method Ti Throughput katG katG
ime
mutations mutations
Sanger .
_ 2-3 days Low to medium >95% >99%

Sequencing
Allele-Specific ]

4-6 hours High 85-95% >98%
PCR (AS-PCR)
Line Probe ) )

1-2 days Medium to high 90-98% >99%
Assay (LPA)

Experimental Protocols
Sanger Sequencing for the Detection of the D329C
Mutation

Sanger sequencing is considered the gold standard for mutation detection as it provides the
complete nucleotide sequence of the targeted region.

Principle: This method involves amplifying the region of the katG gene containing codon 329,
followed by sequencing of the PCR product to identify any nucleotide changes.

Protocol:
o DNA Extraction:

o Extract genomic DNA from a pure culture of M. tuberculosis or directly from clinical
specimens (e.g., sputum) using a commercial DNA extraction kit suitable for mycobacteria.
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o Quantify the extracted DNA and assess its purity using a spectrophotometer.

o PCR Amplification:

o Design primers to amplify a ~400-600 bp fragment of the katG gene spanning codon 329.

» Forward Primer Example: 5'-GAAACAGCGGCGCTGGATCGT-3'

» Reverse Primer Example: 5'-GTTGACCTGGGCGCCGATCAT-3'

o Set up the PCR reaction mixture (50 pL total volume):

5 uL of 10x PCR buffer

1 pL of 10 mM dNTPs

1 pL of 10 uM forward primer

1 pL of 10 uM reverse primer

0.5 pL of Taqg DNA polymerase (5 U/uL)

1-5 pL of template DNA (~50-100 ng)

Nuclease-free water to 50 L

o Perform PCR with the following cycling conditions:

= |nitial denaturation: 95°C for 5 minutes

» 35 cycles of:

= Denaturation: 95°C for 30 seconds

» Annealing: 60°C for 30 seconds (optimize as needed)

» Extension: 72°C for 45 seconds

s Final extension: 72°C for 7 minutes
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e PCR Product Purification:

o Analyze the PCR product on a 1.5% agarose gel to confirm the amplification of a single
product of the expected size.

o Purify the PCR product using a commercial PCR purification kit to remove primers,
dNTPs, and enzymes.

e Sequencing Reaction:

o Set up cycle sequencing reactions using the purified PCR product as a template and one
of the PCR primers (either forward or reverse).

o Use a commercial sequencing kit (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit).
o Perform cycle sequencing according to the manufacturer's instructions.
e Sequence Analysis:
o Purify the sequencing products to remove unincorporated dyes.
o Analyze the products on an automated DNA sequencer.

o Align the obtained sequence with the wild-type katG sequence from a reference strain
(e.g., H37RVv) to identify the D329C mutation (GAC -> TGC).

Allele-Specific PCR (AS-PCR) for the Detection of the
D329C Mutation

AS-PCR is a rapid and cost-effective method for detecting specific point mutations.

Principle: This technique utilizes primers that are specific for either the wild-type or the mutant
allele. Amplification will only occur if the primer perfectly matches the template DNA at the
mutation site.

Protocol:

e DNA Extraction:
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o Follow the same procedure as for Sanger sequencing.

e Primer Design:
o Design three primers:
= A common reverse primer.

» A wild-type specific forward primer with its 3' end corresponding to the wild-type
nucleotide at codon 329.

» A mutant-specific forward primer with its 3' end corresponding to the mutant nucleotide
at codon 329. A deliberate mismatch at the penultimate base can increase specificity.

e PCR Reaction:

o Set up two separate PCR reactions for each sample: one with the wild-type specific primer
and the common reverse primer, and another with the mutant-specific primer and the
common reverse primer.

o PCR reaction mixture (25 uL total volume):

2.5 uL of 10x PCR buffer

0.5 pL of 20 mM dNTPs

0.5 pL of 10 uM specific forward primer (wild-type or mutant)

0.5 pL of 10 uM common reverse primer

0.25 pL of Tag DNA polymerase (5 U/uL)

1 pL of template DNA (~20-50 ng)

Nuclease-free water to 25 L
o Use stringent annealing temperatures to ensure specific amplification.

e Analysis of Results:
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o Analyze the PCR products on a 2% agarose gel.
o Interpretation:
» Amplification in the wild-type reaction only: Wild-type sample.
» Amplification in the mutant reaction only: Mutant sample (homozygous).
= Amplification in both reactions: Heterozygous sample (or mixed infection).

Line Probe Assay (LPA) for the Detection of the D329C
Mutation

LPAs allow for the simultaneous detection of multiple mutations associated with drug

resistance.

Principle: This method involves PCR amplification of the target region followed by hybridization
of the biotinylated amplicons to specific oligonucleotide probes immobilized on a membrane

strip.
Protocol:
o DNA Extraction:
o Follow the same procedure as for Sanger sequencing.
e Multiplex PCR:

o Perform a multiplex PCR to amplify the katG gene region of interest using biotinylated
primers. This is typically done using a commercially available kit.

e Hybridization:
o Denature the biotinylated PCR products to obtain single-stranded DNA.

o Hybridize the amplicons to the LPA strip containing probes for the wild-type sequence at
codon 329 and a specific probe for the D329C mutation.
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o Follow the manufacturer's instructions for hybridization and washing steps.

o Detection:

o Add an alkaline phosphatase-streptavidin conjugate, which binds to the biotinylated
hybrids.

o Add a substrate that is converted by alkaline phosphatase into a colored precipitate.

o Interpretation: The pattern of colored bands on the strip indicates the presence or absence
of the wild-type and mutant sequences.

» Binding to the wild-type probe only: Wild-type.

» Absence of binding to the wild-type probe and binding to the D329C mutant probe:
D329C mutation present.

Mandatory Visualizations

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1176313?utm_src=pdf-body
https://www.benchchem.com/product/b1176313?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Sample Preparation

DNA Extraction from M. tuberculosis

PCR Amplification of katG gene

PCR Product Purification

Cycle Sequencing

Sequencing Product Purification

Capillary Electrophoresis

Data Analysis

Click to download full resolution via product page

Caption: Workflow for Sanger Sequencing to detect the D329C mutation.
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Caption: Workflow for Allele-Specific PCR to detect the D329C mutation.
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Caption: Workflow for Line Probe Assay to detect the D329C mutation.

¢ To cite this document: BenchChem. [Detecting the D329C Mutation in Mycobacterium
tuberculosis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1176313#methods-for-detecting-d329c-mutation-
in-m-tuberculosis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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